molecular formula C19H15BrN2O4 B12910774 (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Cat. No.: B12910774
M. Wt: 415.2 g/mol
InChI Key: BGVUEMFLCLYMKH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is a complex organic compound that features a brominated indole moiety, an oxoacetamido group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination of Indole: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Oxoacetamido Group: The brominated indole is then reacted with an oxoacetic acid derivative under acidic or basic conditions to form the oxoacetamido group.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the intermediate with (S)-3-phenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may facilitate binding to these targets, while the oxoacetamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
  • (S)-2-(2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
  • (S)-2-(2-(5-Iodo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Uniqueness

(S)-2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

(2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)/t16-/m0/s1

InChI Key

BGVUEMFLCLYMKH-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.